molecular formula C23H27ClFN3O5S B2654310 N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE CAS No. 1216903-57-9

N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2654310
CAS No.: 1216903-57-9
M. Wt: 511.99
InChI Key: XMPUOUVZYWAKPW-UHFFFAOYSA-N
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Description

N-(6-Fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride involves the inhibition of specific enzymes and receptors. The benzothiazole core interacts with the active site of target enzymes, disrupting their normal function. The trimethoxybenzamide moiety enhances the compound’s binding affinity, while the morpholine group improves its solubility and bioavailability . Molecular docking studies have shown that this compound can effectively bind to proteins involved in cancer cell growth and microbial resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride is unique due to the presence of the morpholine group, which enhances its solubility and bioavailability. The combination of the fluorine atom and the trimethoxybenzamide moiety also contributes to its potent biological activity .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O5S.ClH/c1-29-18-12-15(13-19(30-2)21(18)31-3)22(28)27(7-6-26-8-10-32-11-9-26)23-25-17-5-4-16(24)14-20(17)33-23;/h4-5,12-14H,6-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPUOUVZYWAKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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